molecular formula C32H34N8O2S2 B2553170 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide CAS No. 304863-51-2

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide

Cat. No. B2553170
M. Wt: 626.8
InChI Key: TYSICPYLJLMEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 1,2,4-triazolo[4,3-a]quinolin core is a common motif in compounds with adenosine receptor antagonist properties, as seen in several papers where similar structures have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, including the formation of the triazoloquinolin core and subsequent functionalization with the appropriate sulfanyl and acetamide groups. The papers provided do not detail the synthesis of this exact compound but offer insights into similar synthetic routes. For instance, the synthesis of triazoloquinoxalin-1-ones and their derivatives has been reported, which could serve as a starting point for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a triazoloquinolin core, which is known to interact with adenosine receptors. The specific substituents on this core can significantly influence the binding affinity and selectivity towards different adenosine receptor subtypes . The presence of a sulfanyl group and an acetamide moiety suggests potential for increased solubility and possibly enhanced interaction with biological targets.

Chemical Reactions Analysis

The compound contains functional groups such as sulfanyl and acetamide, which could undergo various chemical reactions. For example, the sulfanyl group could participate in oxidation or conjugation reactions, while the acetamide moiety could be involved in hydrolysis under certain conditions. These reactions could affect the pharmacokinetic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and melting point, would be influenced by its molecular structure. The presence of the triazoloquinolin core could confer rigidity to the molecule, affecting its crystallinity and thermal properties. The sulfanyl and acetamide groups could impact the compound's solubility in water and organic solvents .

Scientific Research Applications

Synthesis and Characterization

Compounds related to the chemical structure of interest have been synthesized through various methods, demonstrating the chemical reactivity and potential for diversification of this molecular framework. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs provides a foundation for the synthesis of complex derivatives (Fathalla, 2015). This methodological approach could be adapted for the synthesis of the compound of interest, emphasizing the versatility of triazoloquinolin scaffolds in medicinal chemistry.

Potential Biological Activities

Compounds with structural features similar to the compound of interest have been explored for various biological activities, particularly in the context of anticancer and antimicrobial properties. For instance, new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for their anticancer activity, highlighting the therapeutic potential of triazoloquinolin moieties (Reddy et al., 2015). Furthermore, certain substituted quinoxalines, including triazoloquinoxaline derivatives, have shown antimicrobial properties, suggesting that compounds with similar structures might also possess such activities (Badran et al., 2003).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and biological activity. Given the wide range of activities associated with the [1,2,4]triazolo[4,3-a]quinoline core, this compound could be a promising candidate for further medicinal chemistry research .

properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N8O2S2/c1-21-17-27-35-37-31(39(27)25-13-7-5-11-23(21)25)43-19-29(41)33-15-9-3-4-10-16-34-30(42)20-44-32-38-36-28-18-22(2)24-12-6-8-14-26(24)40(28)32/h5-8,11-14,17-18H,3-4,9-10,15-16,19-20H2,1-2H3,(H,33,41)(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSICPYLJLMEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCCCCCNC(=O)CSC4=NN=C5N4C6=CC=CC=C6C(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.